molecular formula C19H23N5S B605986 BDP8900 CAS No. 2226507-05-5

BDP8900

Numéro de catalogue: B605986
Numéro CAS: 2226507-05-5
Poids moléculaire: 353.49
Clé InChI: AZYKATVQZWSITP-IBGZPJMESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BDP8900 is a potent and selective MRCK inhibitor, reducing substrate phosphorylation. BDP8900 leads to morphological changes in cancer cells along with inhibition of their motility and invasive character.

Propriétés

Numéro CAS

2226507-05-5

Formule moléculaire

C19H23N5S

Poids moléculaire

353.49

Nom IUPAC

(S)-2-(4-(1,8-Diazaspiro[5.5]undecan-8-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)thiazole

InChI

InChI=1S/C19H23N5S/c1-2-7-23-19(5-1)6-3-10-24(13-19)15-4-8-20-17-16(15)14(12-22-17)18-21-9-11-25-18/h4,8-9,11-12,23H,1-3,5-7,10,13H2,(H,20,22)/t19-/m0/s1

Clé InChI

AZYKATVQZWSITP-IBGZPJMESA-N

SMILES

C1(C2=CNC3=NC=CC(N(CCC4)C[C@@]54CCCCN5)=C32)=NC=CS1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BDP8900;  BDP-8900;  BDP 8900

Origine du produit

United States

Upstream Regulatory Mechanisms and Gtpase Dependent Activation E.g., Cdc42

The activation of MRCKs is tightly controlled by upstream signaling molecules, primarily the small GTPase, Cell division control protein 42 homolog (Cdc42). researchgate.netnih.gov Like other Rho GTPases, Cdc42 functions as a molecular switch, cycling between an inactive GDP-bound state and an active GTP-bound state. microbialcell.com The transition to the active state is catalyzed by guanine (B1146940) nucleotide exchange factors (GEFs). microbialcell.com

Once in its active, GTP-bound form, Cdc42 interacts with a variety of downstream effector proteins, including the MRCK kinases. researchgate.net MRCKs possess a conserved Cdc42/Rac interactive binding (CRIB) motif, which facilitates this direct interaction. researchgate.net While Cdc42 is the primary activator, it has been suggested that other GTPases, such as Rac1, may also be involved in MRCK regulation. researchgate.net The binding of active Cdc42 to MRCK is thought to induce a conformational change in the kinase, relieving autoinhibition and stimulating its catalytic activity. nih.gov This GTPase-dependent activation mechanism ensures that MRCK activity is spatially and temporally confined to specific cellular locations where active Cdc42 is present, such as the leading edge of migrating cells. nih.gov The use of inhibitors like BDP8900 has been instrumental in confirming that the downstream effects on cell morphology and invasion are indeed mediated by the kinase activity of MRCK following its activation. cancer-research-network.commedchemexpress.com

Downstream Effector Proteins and Substrate Phosphorylation

Historical Context of Small Molecule Inhibitor Development for MRCK Kinases

Historically, research into MRCK kinases lagged behind that of ROCK kinases, partly because ROCK inhibitors were discovered earlier, facilitating more extensive study of ROCK biology. nih.govnih.govresearchgate.net Early inhibitors often showed mixed activity against both MRCK and ROCK, or lacked sufficient potency and selectivity, limiting their utility as precise chemical biology tools. nih.gov The need for highly potent and selective MRCK inhibitors was recognized as essential to fully understand their contributions to cellular processes and disease pathogenesis. aacrjournals.orgnih.gov

Fragment-Based Screening and Structure-Guided Elaboration Leading to BDP8900 Identification

The discovery of BDP8900, along with the related compound BDP9066, was a significant step in addressing the need for selective MRCK inhibitors. This process began with a focused fragment library screen utilizing a biochemical assay for MRCKβ. aacrjournals.orgnih.govaacrjournals.org Fragment-based screening (FBS), also known as fragment-based drug discovery (FBDD), is a method that identifies small chemical fragments that bind weakly to a target, which are then grown or combined to produce higher-affinity ligands. nih.govwikipedia.org Following the initial screening, a ligand-efficient 7-azaindole-3-carbonitrile fragment hit was identified. aacrjournals.orgnih.gov Structure-guided elaboration of this fragment, prioritizing selectivity for MRCK over related kinases, led to the discovery of BDP8900 and BDP9066. aacrjournals.orgnih.govaacrjournals.orgnih.govjensenlab.org This approach, combining fragment screening with structural information to guide chemical synthesis, was instrumental in optimizing the compounds for potency and selectivity, particularly over closely related kinases like ROCK1 and ROCK2. researchgate.netnih.govnih.gov

In Vitro Kinase Activity Inhibition Profile of BDP8900

BDP8900 has been characterized through in vitro kinase assays to define its potency and selectivity against MRCK kinases and other related enzymes. aacrjournals.orgresearchgate.netnih.govaacrjournals.orgresearchgate.net

Quantitative Assessment of Potency and Selectivity against MRCKα and MRCKβ

BDP8900 is a potent inhibitor of both MRCKα and MRCKβ. aacrjournals.orgmedchemexpress.commedchemexpress.com In vitro kinase assays performed at 1 µM ATP, which approximates the ATP Km values for these kinases under the assay conditions, demonstrated dose-dependent inhibition of MRCKα and MRCKβ activity by BDP8900. nih.govaacrjournals.org Quantitative assessment revealed high potency against both isoforms. nih.govmedchemexpress.com

Comparative Selectivity Profiling against Closely Related AGC Kinases (e.g., ROCK1, ROCK2, DMPK)

A key characteristic of BDP8900 is its selectivity for MRCK kinases over closely related AGC family kinases, including ROCK1 and ROCK2. aacrjournals.orgresearchgate.netnih.govaacrjournals.orgnih.govfrontiersin.org In vitro kinase assays showed significantly greater selectivity for MRCK kinases compared to ROCK kinases. nih.govaacrjournals.org Cell-based assays measuring the inhibition of myosin light chain 2 (MLC2) phosphorylation, a downstream substrate of both MRCK and ROCK kinases, further confirmed this selectivity. In these assays, BDP8900 demonstrated markedly greater selectivity for MRCKβ relative to ROCK1 or ROCK2. aacrjournals.orgresearchgate.netnih.govaacrjournals.org

Selectivity profiling against a broader panel of kinases, including 115 different kinases, was also conducted. At a concentration of 1 µM, the majority of these kinases were largely unaffected by BDP8900. aacrjournals.orgresearchgate.netaacrjournals.orgresearchgate.net While some inhibition was observed for certain kinases, including DMPK, detailed dose-response analyses confirmed that BDP8900 maintained marked selectivity for MRCK kinases compared to most other kinases tested. researchgate.netaacrjournals.orgnih.govresearchgate.net

The following table summarizes representative in vitro inhibition data for BDP8900 against MRCKα, MRCKβ, ROCK1, and ROCK2:

KinaseIC50 (nM) at 1 µM ATP
MRCKαData not explicitly provided as IC50 in snippets, but described as potent.
MRCKβData not explicitly provided as IC50 in snippets, but described as potent.
ROCK1Significantly higher than MRCK kinases aacrjournals.orgresearchgate.netnih.govaacrjournals.org
ROCK2Significantly higher than MRCK kinases aacrjournals.orgresearchgate.netnih.govaacrjournals.org

Note: Specific IC50 values for BDP8900 against MRCKα and MRCKβ at 1 µM ATP were not found as explicit numerical data in the provided search snippets, although the compound is consistently described as potent against these targets.

Determination of Inhibition Kinetics (e.g., Ki values)

Inhibition kinetics, specifically Ki values, were determined for BDP8900 against MRCKα and MRCKβ. Using experimentally determined ATP Km values and the Cheng-Prusoff equation, calculated Ki values revealed high affinities for both MRCKα and MRCKβ. nih.govnih.gov These affinities were substantially greater for the MRCK kinases compared to ROCK1 or ROCK2. nih.govnih.gov

The following table presents reported Ki values for BDP8900:

KinaseKi (nM)Fold Selectivity vs. ROCK1/ROCK2
MRCKα0.030 nih.gov318 to 2371 fold greater than ROCK1 or ROCK2 (for both compounds, BDP8900 and BDP9066) nih.gov
MRCKβ0.024 nih.gov318 to 2371 fold greater than ROCK1 or ROCK2 (for both compounds, BDP8900 and BDP9066) nih.gov

Note: The fold selectivity range is reported for both BDP8900 and BDP9066 collectively against ROCK1 or ROCK2. Specific individual fold selectivity values for BDP8900 against ROCK1 and ROCK2 were not found as explicit numerical data in the provided search snippets.

Cellular and Subcellular Mechanisms of Bdp8900 Action

Impact on Substrate Phosphorylation Dynamics

BDP8900 reduces the phosphorylation of MRCK substrates. medchemexpress.commedkoo.comnih.govaacrjournals.orgpdbj.orgaacrjournals.orgbiorbyt.comszabo-scandic.comglixxlabs.com This reduction in substrate phosphorylation is a direct consequence of its inhibitory action on MRCKα and MRCKβ kinase activity. probechem.commedchemexpress.comchemsrc.comnih.govaacrjournals.org

Modulation of Myosin Light Chain Phosphorylation in Cellular Contexts

A key substrate of MRCK, along with ROCK kinases, is the regulatory myosin light chain (MLC). ximbio.comresearchgate.net Phosphorylation of class 2 regulatory myosin light chains (MLC2) on Thr18 and Ser19 residues is a crucial event in promoting actin-myosin contractility in non-muscle cells, which activates myosin ATP activity. aacrjournals.org BDP8900 has been shown to inhibit MLC2 phosphorylation in cells expressing inducible MRCKβ, ROCK1, or ROCK2 kinase domains. nih.govaacrjournals.org Specifically, BDP8900 demonstrated significantly higher selectivity for inhibiting MLC2 phosphorylation mediated by MRCKβ compared to ROCK1 or ROCK2 in MDA-MB-231 human breast cancer cells. ximbio.comresearchgate.net One study reported over 562-fold selectivity for MRCKβ relative to ROCK1 or ROCK2 in this context. ximbio.comresearchgate.net

Identification and Monitoring of MRCKα Autophosphorylation (e.g., S1003) as a Pharmacodynamic Marker

Mass spectrometry has identified MRCKα S1003 as an autophosphorylation site. nih.govaacrjournals.orgpdbj.orgaacrjournals.org This discovery enabled the development of a phosphorylation-sensitive antibody tool to monitor MRCKα status in tumor specimens and evaluate on-target drug action in tissues. nih.govaacrjournals.orgpdbj.orgaacrjournals.org Studies using topical treatments of BDP9066 (a related MRCK inhibitor) in a murine model of squamous cell carcinoma demonstrated a reduction in MRCKα S1003 autophosphorylation, correlating with reduced skin papilloma outgrowth. nih.govaacrjournals.orgpdbj.orgaacrjournals.org This validates MRCKα S1003 autophosphorylation as a pharmacodynamic biomarker for MRCKα activity. nih.govaacrjournals.orgpdbj.orgaacrjournals.org

Consequences for Cellular Morphological Changes and Cytoskeletal Reorganization

Inhibition of MRCK activity by BDP8900 leads to morphological changes in cancer cells. medchemexpress.commedkoo.comnih.govaacrjournals.orgpdbj.orgaacrjournals.orgbiorbyt.comszabo-scandic.comglixxlabs.com MRCK and ROCK kinases contribute to the structural framework determining cell shape and the physical force driving biological activities like adhesion, migration, and cell division through their regulation of the actin-myosin cytoskeleton. nih.govaacrjournals.org Treatment of squamous cell carcinoma (SCC) cells with BDP9066, a compound with similar activity to BDP8900, induced changes in cell morphology and decreased bundling of filamentous actin. nih.govfrontiersin.org

Inhibition of Cell Motility and Invasive Phenotypes in In Vitro Models

BDP8900 inhibits the motility and invasive character of cancer cells in in vitro models. medchemexpress.commedkoo.comnih.govaacrjournals.orgpdbj.orgaacrjournals.orgbiorbyt.comszabo-scandic.comglixxlabs.com Cell migration and invasion are critical processes in cancer progression and metastasis. frontiersin.org MRCK contributes to tumor cell invasiveness and may be an important driver of metastasis. ximbio.com Studies have shown that the actin-myosin contractility required for the invasion of three-dimensional extracellular protein matrices by MDA-MB-231 breast cancer cells and the collective invasion of SCC cells through 3D collagen matrices are dependent on MRCK signaling. ximbio.com BDP8900, as a potent MRCK inhibitor, disrupts these processes. medchemexpress.commedkoo.comximbio.combiorbyt.comglixxlabs.com

Anti-Proliferative Effects and Impact on Cell Viability in Diverse Cancer Cell Lines

BDP8900 displays consistent anti-proliferative effects across a wide range of human cancer cell lines. probechem.commedchemexpress.comchemsrc.comnih.govaacrjournals.orgpdbj.orgaacrjournals.orgaacrjournals.orgresearchgate.netdbtindia.gov.inresearchgate.net In a screen of over 750 human cancer cell lines from more than 40 different cancer types, BDP8900 showed the greatest activity in hematological cancer cells. chemsrc.comnih.govaacrjournals.orgpdbj.orgaacrjournals.orgresearchgate.net The anti-proliferative effect of BDP8900 is strongly supported to be due to on-target inhibition of MRCK activity. nih.govaacrjournals.org

Data on the sensitivity of various cancer cell types to BDP8900 has been reported. In a screen of 757 cancer cell lines, 10 cancer types were significantly sensitive and 6 were significantly resistant to BDP8900 relative to all cancer cell lines tested. researchgate.net

Table 1: Sensitivity of Cancer Cell Types to BDP8900

Sensitivity to BDP8900 (Relative to all cancer cell lines)Number of Cancer Types
Significantly Sensitive10
Significantly Resistant6

*Based on data from a screen of 757 cancer cell lines researchgate.net.

Preclinical Investigation of Bdp8900 in Experimental Disease Models

Application in In Vitro Cellular Models

The initial evaluation of BDP8900's anti-cancer potential has been extensively carried out using various in vitro cellular models. These systems allow for controlled investigation of the compound's effects on cancer cell morphology, proliferation, and invasion. aacrjournals.orgnih.gov

Two-Dimensional and Three-Dimensional Cell Culture Systems for Functional Assays

Traditional two-dimensional (2D) cell cultures have been instrumental in the initial characterization of BDP8900. biocompare.com However, the scientific community increasingly recognizes that three-dimensional (3D) cell culture models more accurately mimic the complex microenvironment of in vivo tumors. researchgate.netinsphero.comnih.gov These 3D models, such as spheroids, provide a more physiologically relevant context to study cellular behaviors like cell-to-cell communication and migration. insphero.complos.org

In studies involving MRCK inhibition, both 2D and 3D culture systems have been employed. For instance, treatment of squamous cell carcinoma (SCC) cells with MRCK inhibitors led to noticeable morphological changes and decreased bundling of filamentous actin. nih.gov The invasive capabilities of MDA-MB-231 breast cancer cells in 3D extracellular protein matrices were found to be dependent on MRCK signaling. ximbio.com Similarly, the collective invasion of SCC cells through 3D collagen matrices was also shown to be reliant on MRCK. ximbio.com The transition to 3D models is considered a crucial step in bridging the gap between monolayer cell culture and in vivo studies for anti-cancer drug discovery. plos.org

High-Throughput Cell Line Screening for Sensitivity Identification

To understand the breadth of its anti-cancer activity, BDP8900 was subjected to high-throughput screening (HTS) across a large panel of human cancer cell lines. aacrjournals.orgnih.gov Such large-scale screens are critical for identifying cancer types that are most sensitive to a particular compound and for discovering potential biomarkers of response. theprismlab.orgtheprismlab.orgnih.gov

In a comprehensive screen of over 750 human cancer cell lines, representing more than 40 different cancer types, BDP8900 and a related compound, BDP9066, demonstrated consistent anti-proliferative effects. aacrjournals.orgnih.gov The most significant activity was observed in hematological cancer cell lines. aacrjournals.orgnih.gov This broad screening approach helps to prioritize indications for further preclinical and clinical development. nih.gov The use of advanced HTS technologies, which can handle a high density of samples in formats like the 1536-well plate, accelerates the discovery of novel anti-cancer molecules. illinois.edu

Genetic Perturbation Approaches (e.g., CRISPR/Cas9-Mediated Gene Knockout) in Cellular Systems

Genetic perturbation techniques, particularly CRISPR/Cas9-mediated gene editing, have become invaluable tools in target validation and in understanding the mechanism of action of new drugs. nih.govnih.govcrisprtx.com This technology allows for the precise knockout of specific genes to study the resulting phenotypic changes and how they relate to drug sensitivity. nih.goveuropa.eu

While specific studies detailing the use of CRISPR/Cas9 to investigate resistance or sensitivity mechanisms to BDP8900 are not yet prevalent in the provided search results, the methodology is highly relevant. For example, CRISPR/Cas9 could be used to knock out MRCKα or MRCKβ to mimic the pharmacological inhibition by BDP8900 and confirm that the observed cellular effects are indeed on-target. Such genetic approaches are essential for validating the role of MRCK as a therapeutic target in cancer. europa.eu

Evaluations in In Vivo Animal Models

Following promising in vitro results, the efficacy of BDP8900 has been assessed in various animal models of cancer. These in vivo studies are critical for evaluating a compound's therapeutic potential in a whole-organism context, including its effects on tumor growth and metastasis. nih.govnih.gov

Assessment of BDP8900 Efficacy in Murine Cancer Models (e.g., Squamous Cell Carcinoma, Glioma, Ovarian Cancer, Breast Cancer)

BDP8900 and related MRCK inhibitors have demonstrated therapeutic effects in several murine cancer models. researchgate.netmdpi.com

Squamous Cell Carcinoma (SCC): In a two-stage chemical carcinogenesis model of murine SCC, topical application of an MRCK inhibitor significantly reduced the outgrowth of skin papillomas. aacrjournals.orgnih.gov This was accompanied by a reduction in the autophosphorylation of MRCKα, confirming target engagement in the tissue. aacrjournals.orgnih.gov Elevated expression of MRCKβ has also been linked to Ras-driven SCC development in genetically engineered mouse models. ximbio.com

Glioma, Ovarian, and Breast Cancer: Pharmacological inhibition of MRCK has shown beneficial therapeutic effects in cell-based and in vivo studies of glioma and ovarian cancer. researchgate.netmdpi.com In breast cancer, specifically the MDA-MB-231 cell line, BDP8900 showed high selectivity for MRCK over the related ROCK kinases in inhibiting myosin light-chain phosphorylation. ximbio.comresearchgate.net Gene expression signatures involving MRCKβ have been associated with a poor prognosis and increased metastasis in breast cancer. ximbio.com

Table 1: Summary of BDP8900 In Vivo Efficacy in Murine Cancer Models

Cancer Model Key Findings
Squamous Cell Carcinoma Reduced skin papilloma outgrowth. aacrjournals.orgnih.gov
Glioma Reported therapeutic benefits with MRCK inhibition. researchgate.netmdpi.com
Ovarian Cancer Reported therapeutic benefits with MRCK inhibition. researchgate.netmdpi.com

Analysis of Effects on Primary Tumor Progression and Metastatic Dissemination

A key aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and metastasize to distant organs. The inhibition of MRCK by compounds like BDP8900 has been shown to interfere with these processes.

Inhibition of MRCK leads to changes in cancer cell morphology and inhibits their motility and invasive characteristics. aacrjournals.orgmedkoo.com Studies have demonstrated that MRCK signaling is essential for the invasion of breast cancer cells and the collective invasion of SCC cells in 3D models. ximbio.com In a mouse model of SCC, topical treatment with an MRCK inhibitor not only reduced tumor growth but also decreased MRCKα activation. nih.gov These findings suggest that targeting MRCK with inhibitors like BDP8900 could be a valid strategy to control both primary tumor growth and metastatic spread. aacrjournals.orgnih.gov

Monitoring of Pharmacodynamic Biomarkers in Preclinical Tissue Specimens

Pharmacodynamic (PD) biomarkers are crucial in preclinical research to confirm that a therapeutic agent reaches its intended target and exerts a biological effect. chdifoundation.orgnih.gov For the MRCK inhibitor BDP8900, a key PD biomarker was identified and utilized in preclinical tissue analysis to monitor drug activity. researchgate.netnih.gov

Researchers identified the autophosphorylation site of MRCKα at serine 1003 (S1003) using mass spectrometry. nih.gov This discovery enabled the development of a phosphorylation-sensitive antibody specifically targeting this site. nih.gov This tool proved essential for reporting on the status of MRCKα activity within tumor specimens. nih.gov

In a two-stage chemical carcinogenesis model of murine squamous cell carcinoma (SCC), topical application of MRCK inhibitors demonstrated a significant reduction in MRCKα S1003 autophosphorylation in skin papillomas. nih.govaacrjournals.org The validation of this phospho-selective antibody provided a direct method to monitor the pharmacodynamic effects of the drug in tissue samples, confirming target engagement and inhibition. researchgate.netnih.govaacrjournals.org This approach of using biomarkers in biopsy material provides a quantitative measure of the drug response at the target site. nih.gov

Table 1: Pharmacodynamic Biomarker for BDP8900

Biomarker Analytical Method Tissue Application Finding
Phospho-MRCKα (S1003) Immunohistochemistry, Immunoblotting Murine Squamous Cell Carcinoma (SCC) skin tissue Topical treatment with MRCK inhibitors reduced p-MRCKα (S1003) levels, confirming target engagement. nih.govaacrjournals.org

Studies Utilizing MRCK Gene Knockout Animal Models to Elucidate Biological Roles

To understand the biological functions of the kinases targeted by BDP8900, researchers have utilized MRCK gene knockout and knockdown models. While studies specifically applying BDP8900 to these models are not detailed, the models themselves have been instrumental in elucidating the roles of MRCKα and MRCKβ, thereby providing a rationale for their inhibition.

The generation of the first MRCKα knockout mice suggested a critical role for this kinase in embryogenesis. europa.eu Further studies involving the silencing or knockdown of MRCK have implicated these kinases in the regulation of cell motility and invasiveness, key processes in cancer progression. researchgate.net For instance, MRCK knockdown alone was sufficient to decrease the 3D invasion capacity of squamous cell carcinoma (SCC) cells. aacrjournals.org These findings highlight MRCK as a significant regulator of actomyosin (B1167339) contractility and cell invasion, positioning it as a druggable target in several cancers. researchgate.net The effects observed in these genetic models align with the outcomes of pharmacological inhibition by compounds like BDP8900, such as the inhibition of cancer cell motility and invasion. nih.gov

Advanced Analytical Methodologies Employed in Preclinical Research

The preclinical investigation of BDP8900 has been supported by a range of advanced analytical methodologies. These techniques are essential for hypothesis-testing studies, ensuring that data is accurate, reliable, and provides a clear understanding of the drug's mechanism and effects. esr-research.com Rigorous study design and the application of sophisticated analytical tools are critical for the successful translation of preclinical findings. nih.govnih.gov

Mass Spectrometry for Proteomic and Phosphoproteomic Analysis

Mass spectrometry (MS) has become an indispensable tool in proteomics for identifying and characterizing proteins and their post-translational modifications (PTMs). nih.gov In the research surrounding BDP8900, MS played a pivotal role in phosphoproteomic analysis. nih.gov

Specifically, mass spectrometry was employed to identify MRCKα S1003 as a key autophosphorylation site. nih.gov This type of "bottom-up" proteomics, which involves the analysis of peptides after protein digestion, is a workhorse for proteomic analysis. nih.gov Tandem mass spectrometry (MS/MS) techniques, such as collision-induced dissociation, are used to fragment peptides and determine their sequence, allowing for the precise localization of phosphorylation sites. nih.gov This critical piece of information was the foundation for developing a specific tool to measure the pharmacodynamic effects of BDP8900. nih.gov

Development and Validation of Phospho-Specific Antibody Tools

Phospho-specific antibodies are powerful reagents that detect not just the presence of a protein, but its activation state at a specific phosphorylation site. nih.govantibodiesinc.com The development of these tools requires expert antigen design and specialized purification techniques. antibodiesinc.com

Following the identification of the MRCKα S1003 autophosphorylation site by mass spectrometry, a phospho-selective antibody was developed and validated. nih.govresearchgate.net The process typically involves synthesizing a peptide corresponding to the sequence around the phosphorylated residue, which is then used to immunize animals to generate antibodies. nih.gov The resulting antiserum is then purified to ensure it specifically recognizes the phosphorylated form of the protein and not the non-phosphorylated version. nih.gov This validated antibody was subsequently used in immunoassays to monitor how BDP8900 treatment affects MRCKα activity in preclinical models, serving as a direct measure of the drug's on-target effect. researchgate.netnih.gov

Quantitative Immunoblotting Techniques for Protein and Phosphoprotein Detection

Quantitative immunoblotting, or Western blotting, is a widely used technique to measure relative changes in protein and phosphoprotein levels. cytivalifesciences.comthermofisher.com This method was used to assess the impact of BDP8900 on downstream signaling pathways. researchgate.net

Research showed that BDP8900 selectively inhibited MRCKβ over ROCK1 and ROCK2, which was demonstrated by measuring the inhibition of myosin light chain phosphorylation (pMLC2) in engineered human breast cancer cells. researchgate.net Quantitative analysis of immunoblots relies on densitometry, which measures the signal intensity of protein bands. cytivalifesciences.combio-rad.com For accurate quantification, the signal must be within the linear dynamic range of the detection method, and normalization is required to correct for variations in sample loading. cytivalifesciences.comthermofisher.com This can be achieved by comparing the target protein signal to an internal loading control, such as a housekeeping protein or a total protein stain. thermofisher.comlicorbio.com These quantitative techniques provided precise data on the selectivity and cellular effects of BDP8900.

Table 2: BDP8900 Selectivity Profile

Target Kinase Selectivity vs. BDP8900 Analytical Method
MRCKβ High Inhibition of pMLC2 in engineered MDA-MB-231 cells researchgate.net
ROCK1 >562-fold less sensitive than MRCKβ Inhibition of pMLC2 in engineered MDA-MB-231 cells researchgate.net
ROCK2 >562-fold less sensitive than MRCKβ Inhibition of pMLC2 in engineered MDA-MB-231 cells researchgate.net

Computational and Structural Biology Perspectives on Bdp8900 Interactions

Application of Structure-Guided Drug Design Principles in BDP8900 Development

Structure-guided drug design (SGDD) is a cornerstone of modern medicinal chemistry, enabling the development of highly potent and selective therapies by leveraging the three-dimensional structural information of biological targets. biocryst.comgardp.org This approach was central to the evolution of BDP8900. The process, often described as "structure-guided fragment elaboration," involves a multidisciplinary, stepwise approach that integrates traditional biology with medicinal chemistry. biocryst.comcore.ac.uk

The journey to BDP8900 began with the identification of a target protein crucial in disease pathways and the mapping of its three-dimensional molecular structure, particularly the active binding site. biocryst.com Advanced technologies such as X-ray crystallography are employed to visualize the intricate details of how initial fragments or lead compounds bind to the target. gardp.org This structural insight allows chemists to design new molecules, atom by atom, that are optimized to fit the unique characteristics of the binding site, much like a key is made for a specific lock. biocryst.com

In the case of BDP8900, this iterative process of design, synthesis, and structural evaluation allowed for the optimization of an initial lead compound, BDP5290. The structural data from the BDP5290-MRCKβ complex revealed key interaction points and areas for improvement. This knowledge guided the design of BDP8900, which features a distinct azaindole core and a diazaspiro moiety. researchgate.net

Computational Modeling of BDP8900-MRCK Binding Interfaces (e.g., ATP-binding site)

Computational modeling plays a pivotal role in predicting and analyzing the binding of small molecules to their protein targets. For BDP8900, computational models were essential for understanding its interaction within the ATP-binding site of MRCKβ. researchgate.net

These models, often built and refined using data from X-ray crystallography, provide a detailed picture of the ligand's pose and its interactions with surrounding amino acid residues. gardp.org Molecular docking, a key computational technique, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. gardp.orgglobalresearchonline.net

The crystal structure of MRCKβ in complex with BDP8900 reveals that the inhibitor binds within the ATP-binding site. researchgate.net BDP8900 and a related compound, BDP9066, adopt very similar binding poses. The azaindole portion of the molecule acts as the hinge binder, a common motif in kinase inhibitors, by forming crucial hydrogen bonds with the backbone of the hinge region of the kinase. researchgate.net

Analysis of Specific Molecular Interactions Governing Binding Affinity and Selectivity

The binding affinity of a drug to its target is a critical determinant of its potency and is governed by a variety of non-covalent intermolecular interactions. malvernpanalytical.combmglabtech.com These include hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. malvernpanalytical.com A detailed analysis of the BDP8900-MRCKβ complex structure elucidates the specific interactions responsible for its high affinity and selectivity.

The hydrogen bonds formed by the azaindole core with the hinge region (Asp154 and Tyr156) are a primary contributor to the binding affinity. researchgate.net Furthermore, the diazaspiro moiety introduced in BDP8900 allows for more extensive interactions with the protein compared to earlier inhibitors. researchgate.net This is a key structural modification that enhances binding.

A notable difference between BDP8900 and its predecessor, BDP5290, lies in their interaction with the Phe370 residue. The smaller azaindole of BDP8900 does not displace the side chain of Phe370 upon binding. researchgate.net This avoids the energetic penalty associated with inducing a conformational change in the protein, which likely contributes to the improved affinity of BDP8900. researchgate.net

The high selectivity of BDP8900 for MRCK over the related ROCK kinases is also a crucial feature. cancertools.orgximbio.com While MRCK and ROCK kinases share similarities in their kinase domains, subtle differences in the ATP-binding pocket are exploited by BDP8900 to achieve this selectivity. ximbio.com Computational models and structural data are vital for understanding and designing these selective interactions.

Table 1: Key Molecular Interactions of BDP8900 with MRCKβ

Interacting Ligand Moiety Protein Residue/Feature Type of Interaction
Azaindole Asp154 (backbone C=O) Hydrogen Bond
Azaindole Tyr156 (backbone N-H) Hydrogen Bond
Diazaspiro Various residues Extensive van der Waals contacts

Contributions of In Silico Approaches to Ligand Optimization and Target Validation

In silico approaches, which encompass a range of computational methods, are indispensable for modern drug discovery, from initial hit identification to lead optimization and target validation. globalresearchonline.netnih.gov These techniques save considerable time and resources by prioritizing compounds for synthesis and experimental testing. globalresearchonline.net

In the development of BDP8900, in silico methods were likely used for:

Virtual Screening: To screen large libraries of virtual compounds to identify those with a high predicted affinity for the MRCK active site. gardp.org

Ligand Optimization: Computational models helped to rationalize the structure-activity relationships (SAR) observed with a series of compounds, guiding the chemical modifications that led from early fragments to the optimized BDP8900. frontiersin.orgnih.gov For instance, predicting how changes to the chemical structure would affect binding affinity and selectivity.

Target Validation: By providing potent and selective chemical probes like BDP8900, the role of MRCK in various cellular processes and diseases can be more accurately investigated. evotec.commdpi.com The ability of BDP8900 to inhibit substrate phosphorylation and induce specific cellular changes helps to validate MRCK as a therapeutic target. medchemexpress.commedkoo.com

The successful development of BDP8900 is a testament to the synergistic combination of structural biology and computational chemistry. These approaches provided a deep understanding of the molecular interactions at play, enabling the rational design of a highly effective and selective kinase inhibitor.

Table 2: Chemical Compounds Mentioned

Compound Name
BDP8900
BDP5290

Synthetic Methodologies and Chemical Derivatization Strategies for Bdp8900

Chemical Synthesis Routes for the Azaindole Scaffold of BDP8900

The structural foundation of BDP8900 is based on a 7-azaindole (B17877) scaffold. The discovery of BDP8900 and the related compound BDP9066 involved the structure-guided elaboration of a ligand-efficient 7-azaindole-3-carbonitrile fragment hit referencecitationanalysis.comscience.gov. This indicates that the synthesis likely commenced with or involved the construction of this substituted azaindole core.

While the specific, detailed synthesis routes and methods for the complete BDP8900 molecule are noted as being described in a subsequent manuscript that was in preparation at the time of the primary reports, the use of the 7-azaindole-3-carbonitrile fragment as a starting point is a key piece of information regarding its synthetic origin referencecitationanalysis.comscience.gov. The 7-azaindole backbone has been shown to act as a hinge binder within the target kinase, forming hydrogen bonds with specific residues in the ATP-binding site. The synthesis of such a core structure typically involves established methods for constructing the azaindole ring system, followed by the introduction of substituents at specific positions, such as the carbonitrile group at the 3-position, to arrive at the fragment used for elaboration.

Strategic Derivatization for Structure-Activity Relationship (SAR) Elucidation and Probe Development

Strategic chemical derivatization of the initial 7-azaindole fragment and subsequent intermediates was crucial for the discovery and optimization of BDP8900 as a potent and selective MRCK inhibitor. The process involved structure-guided elaboration, suggesting that structural information about the target kinase (MRCK) and how the fragment binds was used to rationally design modifications to the molecule referencecitationanalysis.comscience.gov.

SAR studies were conducted to understand how changes to the chemical structure impacted the compound's activity and selectivity. A key objective of this derivatization was prioritizing the identification of inhibitors with selectivity for MRCK kinases over closely related kinases such as ROCK1 and ROCK2 referencecitationanalysis.comscience.gov. The resulting compound, BDP8900, demonstrated significantly greater selectivity for MRCKα and MRCKβ compared to ROCK1 or ROCK2 in in vitro kinase assays referencecitationanalysis.com. For instance, BDP8900 was reported to be >562 times more selective for MRCKβ relative to ROCK1 or ROCK2 in cellular assays measuring myosin light chain phosphorylation science.gov. This high degree of selectivity is a direct outcome of strategic derivatization guided by SAR.

The development of BDP8900 also aimed to create valuable chemical biology tools. Its potency and selectivity allow researchers to use it to probe the biological functions and roles of MRCK kinases in various cellular processes, such as regulating cell morphology, motility, and invasion referencecitationanalysis.com.

Emerging Research Avenues and Future Directions for Bdp8900 Research

Further Elucidation of Underestimated Biological Functions of MRCK Kinases

MRCK kinases (MRCKα, MRCKβ, and MRCKγ) are key downstream effectors of the GTPase Cdc42 and play a significant role in regulating the actin-myosin cytoskeleton. nih.gov Their activity influences fundamental cellular processes including cell motility, epithelial polarization, and phagocytosis. nih.govmdpi.com While they share some substrates with ROCK kinases, such as the myosin light chain (MLC) and the myosin-binding subunit of the MLC phosphatase complex (MYPT1), their regulation and subcellular localization are distinct, suggesting non-overlapping functions. ximbio.comnih.gov

The availability of BDP8900, which exhibits over 562-fold selectivity for MRCK over ROCK kinases, allows for the precise interrogation of MRCK-specific pathways. ximbio.com Future research can leverage BDP8900 to:

Delineate spatial regulation of contractility: Investigate how MRCK, which is often localized to the plasma membrane, and ROCK, which can be activated throughout the cell, differentially regulate MLC phosphorylation and actin-myosin contractility at distinct subcellular locations. ximbio.comnih.gov

Identify novel substrates: Utilize BDP8900 as a tool in phosphoproteomic screens to identify previously unknown substrates of MRCK, thereby uncovering new signaling pathways and cellular functions under its control.

Explore roles in tissue morphogenesis: Given MRCK's established role in epithelial polarization, BDP8900 can be used in developmental biology models to explore its function in the complex cell and tissue remodeling events that occur during morphogenesis. tandfonline.com

Table 1: In Vitro Kinase Inhibition Profile of BDP8900 This table provides a summary of the inhibitory potency of BDP8900 against MRCK and ROCK kinases, highlighting its selectivity.

Kinase Target Kᵢ (Inhibitor Constant)
MRCKα 0.030 nM
MRCKβ 0.024 nM
ROCK1 >10,000 nM
ROCK2 >10,000 nM

Data sourced from Unbekandt M, et al. (2018). mdpi.com

Investigation of BDP8900's Research Utility in Novel Disease Models beyond Oncological Contexts

While much of the initial research involving MRCK inhibitors has focused on their therapeutic potential in cancers like glioma, skin, and ovarian cancers, the fundamental roles of MRCK kinases suggest their involvement in a wider range of pathologies. mdpi.com BDP8900 serves as an invaluable research tool to explore these non-oncological disease models.

Fibrosis: Chronic fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), are characterized by aberrant tissue repair and excessive extracellular matrix deposition by activated fibroblasts (myofibroblasts). nih.govelifesciences.org Macrophages are master regulators of this process. nih.gov Given MRCK's role in cell migration and contractility, BDP8900 can be used in preclinical models of lung, liver, or kidney fibrosis to investigate whether inhibiting MRCK can modulate fibroblast activation, macrophage function, and the progression of fibrotic remodeling. jci.org

Neuroinflammation: Neuroinflammatory processes, driven by the activation of microglia and astrocytes, are implicated in the pathology of many neurodegenerative diseases. mdpi.commdpi.com Microglial functions, including migration to injury sites and phagocytosis of cellular debris, are dependent on cytoskeletal reorganization. mdpi.com BDP8900 could be employed in models of diseases like Alzheimer's or Parkinson's to study the specific contribution of MRCK signaling to microglial activation and its impact on neuronal health. lgcstandards.com

Cardiovascular Disease: The regulation of the actin-myosin cytoskeleton is critical for the function of endothelial cells, vascular smooth muscle cells, and cardiomyocytes. nih.gov While MRCKγ expression has been noted in the heart and skeletal muscle, the role of the MRCK family in cardiovascular health and disease is largely unexplored. nih.gov BDP8900 provides a means to investigate the function of MRCK in processes such as endothelial barrier function, vascular tone, and cardiac remodeling in relevant disease models.

Development of Advanced Methodologies for Studying MRCK Signaling

The specificity of BDP8900 makes it an essential component in the development and validation of more advanced tools for studying kinase signaling. Historically, researchers were limited to less specific inhibitors like chelerythrine, which has numerous off-target effects, complicating the interpretation of results. nih.gov

Future methodological advancements incorporating BDP8900 include:

Phospho-specific Antibodies: BDP8900 can be used as a negative control to validate the specificity of newly developed antibodies that recognize MRCK-phosphorylated substrates. This will enable more accurate assessment of MRCK activity in fixed tissues and clinical samples through techniques like immunohistochemistry.

Kinome-wide Screening Validation: In high-throughput screens, such as kinome-wide CRISPR or siRNA screens, that identify MRCK as a potential regulator of a biological process, BDP8900 can be used as a rapid and specific pharmacological tool to validate these genetic findings.

Biosensor Development: The inhibitor can aid in the development and testing of FRET-based or other genetically encoded biosensors designed to report on MRCK kinase activity in real-time within living cells, allowing for precise spatiotemporal analysis of its signaling dynamics.

Exploration of Synergistic Research Combinations Involving BDP8900

The functional interplay and partial redundancy between MRCK and ROCK kinases suggest that their combined inhibition may be more effective in certain biological contexts. nih.gov Research has shown that for some processes, such as ephrinB-induced endothelial cell retraction, the blockade of both MRCK and ROCK is required for a complete effect. nih.gov This opens up a research avenue focused on synergistic combinations.

BDP8900 is ideally suited for studies aiming to:

Dissect Plasticity in Cancer Invasion: Some cancer cells exhibit migratory plasticity, switching between different modes of invasion that may depend on either MRCK or ROCK signaling. mdpi.com BDP8900, used alone or in combination with a selective ROCK inhibitor (e.g., Y27632), can help researchers understand this switching mechanism and test whether dual inhibition can block multiple invasive pathways simultaneously. researchgate.net

Identify Synthetic Lethal Interactions: By specifically inhibiting MRCK with BDP8900, researchers can perform screens to identify other kinases or signaling pathways whose inhibition is synthetically lethal in combination with MRCK blockade. This is a promising strategy for identifying novel combination therapies, particularly in oncology.

Inform the Design of Dual Inhibitors: A detailed understanding of the synergistic effects achieved by combining BDP8900 with other kinase inhibitors can guide the rational design of next-generation dual-specificity compounds, such as the ROCK/MRCK inhibitor DJ4, potentially offering enhanced therapeutic efficacy. mdpi.com

Refinement of Preclinical Models to Enhance Translational Relevance for Basic Research

To bridge the gap between basic research and clinical application, it is crucial to test hypotheses in preclinical models that more accurately recapitulate human disease. The use of a highly selective tool like BDP8900 in these advanced models can yield more translationally relevant data.

Future research will benefit from using BDP8900 in:

3D Organotypic and Organoid Models: These models mimic the complex 3D architecture and cell-matrix interactions of native tissues. ximbio.com Studying the effects of BDP8900 on cell invasion and tissue organization in these systems provides more accurate insights than traditional 2D cell culture. ximbio.com

Patient-Derived Xenograft (PDX) Models: PDX models, where patient tumor tissue is implanted into immunodeficient mice, maintain the heterogeneity and genetic landscape of the original tumor. Using BDP8900 in a panel of PDX models can help identify genetic signatures or biomarkers that predict sensitivity to MRCK inhibition.

Genetically Engineered Mouse Models (GEMMs): In models where MRCK signaling is known to be a driver of disease, such as in certain models of squamous cell carcinoma driven by elevated MRCKβ expression, BDP8900 can be used to validate MRCK as a therapeutic target in an immunocompetent, in vivo setting. ximbio.com

Table 2: Key Substrates of MRCK Kinases This table lists some of the well-established protein substrates phosphorylated by MRCK kinases, which are central to their biological functions.

Substrate Biological Function
Myosin Light Chain 2 (MLC2) Regulates actin-myosin contractility. tandfonline.com
Myosin Light Chain Phosphatase (MYPT1) Inhibition of MYPT1 increases MLC phosphorylation. ximbio.com
LIM domain kinase (LIMK) Regulates actin filament stabilization. tandfonline.com
Ezrin-Radixin-Moesin (ERM) family proteins Link the actin cytoskeleton to the plasma membrane. tandfonline.com

Q & A

How to formulate a research question for studying BDP8900's biochemical mechanisms?

  • Methodological Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure the question, ensuring specificity. For example:
  • Population: Target biological systems or cell lines.
  • Intervention: BDP8900 dosage or exposure conditions.
  • Comparison: Control groups or alternative compounds.
  • Outcome: Measurable effects (e.g., enzyme inhibition, gene expression).
    Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the question’s viability and alignment with knowledge gaps . Avoid vague terms; instead, specify mechanisms (e.g., "How does BDP8900 modulate [specific pathway] in [cell type] under [conditions]?") .

Q. What are the key considerations when designing initial experiments for BDP8900?

  • Methodological Answer :
  • Define objectives : Align experiments with hypotheses (e.g., "BDP8900 inhibits [target] in vitro").
  • Controls : Include positive/negative controls and replicates to minimize variability .
  • Variables : Operationalize independent (e.g., concentration) and dependent variables (e.g., cytotoxicity) .
  • Pilot testing : Conduct small-scale trials to refine protocols and detect technical issues early .

Q. How to conduct a comprehensive literature review for BDP8900-related studies?

  • Methodological Answer :
  • Source selection : Prioritize primary literature (peer-reviewed journals) over textbooks . Use databases like PubMed/Scopus with keywords: "BDP8900," "[mechanism]," "[application]."
  • FAIR principles : Ensure data from literature is Findable, Accessible, Interoperable, and Reusable .
  • Critical appraisal : Evaluate study quality using tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) .

Advanced Research Questions

Q. How to resolve contradictions in experimental data involving BDP8900?

  • Methodological Answer :
  • Identify principal contradictions : Determine if discrepancies arise from methodological variability (e.g., assay protocols) or biological context (e.g., cell-line specificity) .
  • Triangulation : Combine multiple methods (e.g., Western blot, mass spectrometry) to validate findings .
  • Meta-analysis : Statistically synthesize data from independent studies to assess consistency .
  • Example: If conflicting results on BDP8900’s efficacy exist, compare experimental conditions (e.g., pH, temperature) across studies .

Q. What advanced statistical methods are suitable for dose-response studies of BDP8900?

  • Methodological Answer :
  • Non-linear regression : Fit dose-response curves using models like Hill’s equation to estimate EC50/IC50 .
  • Bayesian inference : Incorporate prior data to improve parameter estimation in small-sample studies .
  • Power analysis : Calculate sample sizes to ensure statistical significance (e.g., G*Power software) .

Table 1 : Sample Size Calculation for Dose-Response Study

Effect Size (Cohen’s d)Alpha (α)Power (1-β)Required Sample Size
0.80.050.9034 per group
0.50.050.8064 per group
Based on two-tailed t-test assumptions .

Q. How to ensure reproducibility in BDP8900 experiments?

  • Methodological Answer :
  • Detailed protocols : Document reagent sources (e.g., catalog numbers), instrument settings, and environmental conditions .
  • Pre-registration : Submit experimental designs to platforms like OSF to reduce bias .
  • Open data : Share raw datasets and analysis code via repositories like Zenodo .

Methodological Frameworks

  • Experimental Design : Use iterative cycles of hypothesis testing and refinement, integrating qualitative feedback (e.g., expert peer review) .
  • Ethical Compliance : Obtain IRB approval for studies involving human samples, ensuring informed consent and data anonymization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
BDP8900
Reactant of Route 2
BDP8900

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.